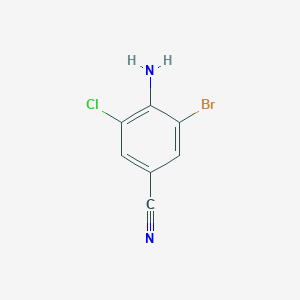

4-Amino-3-bromo-5-chlorobenzonitrile

Beschreibung

BenchChem offers high-quality 4-Amino-3-bromo-5-chlorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-bromo-5-chlorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-3-bromo-5-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAYUALQDNDXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571646 | |

| Record name | 4-Amino-3-bromo-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201857-39-8 | |

| Record name | 4-Amino-3-bromo-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-bromo-5-chlorobenzonitrile (CAS: 201857-39-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-Amino-3-bromo-5-chlorobenzonitrile, a key halogenated aromatic building block. The document delves into its chemical and physical properties, synthesis and purification, spectroscopic characterization, safety protocols, and its emerging significance in the synthesis of novel compounds for pharmaceutical and agrochemical research. By synthesizing available data and providing expert insights into its handling and reactivity, this guide serves as an essential resource for scientists engaged in the use of this versatile chemical intermediate.

Introduction: A Building Block of Strategic Importance

4-Amino-3-bromo-5-chlorobenzonitrile is a polysubstituted aromatic compound featuring an activating amino group and a nitrile functionality, flanked by two different halogen atoms. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules.[1][2] Its primary utility lies in providing a scaffold for the construction of novel heterocyclic systems and other intricate molecular architectures, which are of significant interest in the fields of medicinal chemistry and agrochemical development.[2] The strategic placement of the bromine, chlorine, and amino groups allows for selective functionalization, offering multiple avenues for molecular elaboration.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Amino-3-bromo-5-chlorobenzonitrile is fundamental for its effective use in synthesis and for ensuring safe handling and storage.

| Property | Value | Reference |

| CAS Number | 201857-39-8 | [3] |

| Molecular Formula | C₇H₄BrClN₂ | [3] |

| Molecular Weight | 231.48 g/mol | [3] |

| Appearance | White solid | [4] |

| Melting Point | 109-111 °C | [1] |

| Boiling Point | 292.3 °C at 760 mmHg | [1] |

| Density | 1.81 g/cm³ | [1] |

| Flash Point | 130.6 °C | [1] |

| Refractive Index | 1.665 | [1] |

| Vapor Pressure | 0.00185 mmHg at 25°C | [1] |

| XLogP3 | 3.1 | [3] |

Synthesis and Purification

The synthesis of 4-Amino-3-bromo-5-chlorobenzonitrile is typically achieved through the electrophilic bromination of a suitable precursor. The following protocol, adapted from established procedures, provides a reliable method for its preparation in a laboratory setting.[4]

Synthetic Workflow

Sources

A Technical Guide to 4-Amino-3-bromo-5-chlorobenzonitrile: A Key Intermediate in Modern Drug Discovery

This document provides an in-depth technical overview of 4-Amino-3-bromo-5-chlorobenzonitrile, a highly functionalized aromatic building block. Tailored for researchers, medicinal chemists, and process development scientists, this guide moves beyond basic data to offer insights into its synthesis, characterization, reactivity, and strategic application in the development of targeted therapeutics, with a focus on its role as a key intermediate.

Core Molecular and Physical Properties

4-Amino-3-bromo-5-chlorobenzonitrile is a polysubstituted aniline derivative whose unique arrangement of functional groups—an activating amino group, a nitrile, and two distinct halogens—makes it a valuable synthon in multi-step organic synthesis.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrClN₂ | [1][2] |

| Molecular Weight | 231.48 g/mol | [1][2] |

| CAS Number | 201857-39-8 | [1][2] |

| Appearance | White solid | [1] |

| Melting Point | 109-111 °C | [2] |

| Boiling Point | 292.3 °C (at 760 mmHg) | [2] |

| Density | 1.81 g/cm³ | [2] |

| Synonyms | 3-Chloro-4-amino-5-bromobenzonitrile | [1] |

Strategic Synthesis and Mechanistic Rationale

The primary route to 4-Amino-3-bromo-5-chlorobenzonitrile involves the selective bromination of a pre-existing chloro-substituted aminobenzonitrile. This approach is both efficient and regiochemically controlled.

Causality in Experimental Design

The synthesis leverages the principles of electrophilic aromatic substitution. The starting material, 3-chloro-4-aminobenzonitrile, possesses a powerful ortho-, para-directing amino group (-NH₂). This group strongly activates the aromatic ring, making it susceptible to halogenation. The chlorine atom and the cyano group are deactivating, but the activating influence of the amino group is dominant. Of the two available ortho positions to the amino group, the position between the amino and chloro groups is more sterically hindered. Therefore, the incoming electrophile (Br⁺, from Br₂) is directed to the less hindered C5 position, yielding the desired 2,3,5-trisubstituted pattern. Methanol is an effective solvent as it readily dissolves the starting material and the bromine reagent.

Detailed Laboratory Protocol

The following protocol is based on established procedures for the synthesis of 4-Amino-3-bromo-5-chlorobenzonitrile.[1]

Step 1: Dissolution of Starting Material

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-chloro-4-aminobenzonitrile (e.g., 5.0 g, 32.9 mmol) in methanol (80 mL).

Step 2: Preparation and Addition of Bromine Solution

-

In a separate flask, prepare a solution of bromine (e.g., 5.3 g, 33.1 mmol, ~1.0 equivalent) in methanol (20 mL).

-

Safety Note: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Transfer the bromine solution to the dropping funnel. Add the solution dropwise to the stirred solution of the aniline over 15-20 minutes. Maintain the reaction at ambient temperature.

Step 3: Reaction and Monitoring

-

Stir the resulting mixture vigorously for approximately 1.5 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

Step 4: Work-up and Isolation

-

Upon completion, remove the methanol solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid is then dried thoroughly under vacuum to yield 3-Chloro-4-amino-5-bromobenzonitrile. The product is typically obtained as a white solid and can be used directly or purified further.[1]

Step 5: Purification (Recommended for High-Purity Applications)

-

For applications in drug discovery, where high purity is paramount, recrystallization is recommended. A suitable solvent system can be determined empirically, but mixtures such as ethanol/water or ethyl acetate/hexane are common for similar compounds.

Structural Characterization and Quality Control

Ensuring the identity and purity of 4-Amino-3-bromo-5-chlorobenzonitrile is critical for its use in subsequent synthetic steps. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality assurance.

Spectroscopic Confirmation

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the substitution pattern. For this compound, two singlets are expected for the two non-equivalent aromatic protons. A representative spectrum shows peaks at approximately δ 7.63 (s, 1H) and 7.75 (s, 1H) in CD₃OD.[1] The absence of coupling confirms their meta-relationship to each other.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed. The MH⁺ peaks are found at m/z 230.97 and 232.97, consistent with the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).[1]

-

Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of the principal functional groups:

-

N-H stretch: Doublet peak around 3300-3500 cm⁻¹ (primary amine).

-

C≡N stretch: Sharp, medium-intensity peak around 2220-2240 cm⁻¹ (nitrile).

-

C-X stretches: Peaks in the fingerprint region below 1000 cm⁻¹ corresponding to C-Br and C-Cl bonds.

-

Purity Assessment Methods

For quantitative purity analysis, chromatographic techniques are indispensable.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the method of choice for routine purity analysis. A C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of acid like formic acid or TFA) can effectively separate the main compound from starting materials and potential by-products. Purity is determined by the area percentage of the main peak.

-

Gas Chromatography (GC): Due to its volatility, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is also a suitable method for purity and impurity profiling.

Application in Drug Discovery: A Precursor to Kinase Inhibitors

The strategic value of 4-Amino-3-bromo-5-chlorobenzonitrile lies in its utility as a scaffold for building more complex molecules, particularly heterocyclic compounds with therapeutic potential. Its synthesis has been described in patents for the development of novel kinase inhibitors.[1]

Kinases are a class of enzymes that play a critical role in cell signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major target for drug development.[3]

The structure of 4-Amino-3-bromo-5-chlorobenzonitrile is ideal for constructing kinase inhibitor scaffolds for several reasons:

-

Versatile Amine Group: The primary amine can act as a nucleophile to form pyrazole rings, a common core in many kinase inhibitors.[4][5]

-

Orthogonal Halogen Handles: The bromine and chlorine atoms provide two distinct reaction sites for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or alkyl groups to explore the kinase active site.

-

Modifiable Nitrile Group: The nitrile group can be maintained as a hydrogen bond acceptor, a common feature in kinase inhibitors, or it can be hydrolyzed to a carboxylic acid or reduced to an amine for further functionalization.

A key example of its use is in the synthesis of substituted pyrazole intermediates, as outlined in patent literature such as US2006/287287.[1] In these schemes, the aniline is typically diazotized and then cyclized to form a pyrazole ring, which serves as the core of the final kinase inhibitor.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that robust science is safe science. 4-Amino-3-bromo-5-chlorobenzonitrile and its structural analogs are hazardous chemicals that must be handled with appropriate precautions.

-

Hazard Classification: Based on data for closely related compounds, it should be treated as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[6]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Mandatory PPE includes:

-

Nitrile gloves (double-gloving is recommended).

-

Chemical splash goggles and a face shield.

-

A flame-resistant lab coat.

-

-

Engineering Controls: Ensure adequate ventilation to minimize exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-Amino-3-bromo-5-chlorobenzonitrile is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its well-defined synthesis, combined with a versatile array of functional groups, provides medicinal chemists with a reliable and strategic platform for constructing novel therapeutics, particularly in the highly competitive field of kinase inhibitors. A thorough understanding of its properties, synthesis, and handling is essential for any research professional seeking to leverage its potential in their development pipeline.

References

- Google Patents. (n.d.). CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation.

- Ni, Z.-J., et al. (2006). 4-(Aminoalkylamino)-3-benzimidazole-quinolinones as potent CHK-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(12), 3121-3124.

- Al-Zaydi, K. M. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(8), 9469-9481.

- Deshmukh, P. N., & Jamode, V. S. (2011). SYNTHESIS OF CHLOROSUBSTITUTED 4–BROMO–3, 5–DIARYL–1–SUBSTITUTED PYRAZOLES. Trade Science Inc.

- Talele, T. T. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14334-14413.

- Google Patents. (n.d.). US3742014A - Preparation of benzonitriles.

-

PubChem. (n.d.). 4-Amino-3-bromo-5-nitrobenzonitrile. Retrieved from [Link]

- Al-Awadi, F., & El-Kashef, H. (2019). Recent advances in the synthesis of new pyrazole derivatives. Mini-Reviews in Organic Chemistry, 16(1), 2-15.

- Gümüş, M., et al. (2012). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 10(37), 7545-7555.

-

NIST. (n.d.). 4-Amino-3-bromo-5-chlorobenzotrifluoride. Retrieved from [Link]

-

ResearchGate. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

-

PubChem. (n.d.). N

1-(4-Fluorophenyl)-N'1-(4-((2-((2-(morpholin-4-yl)ethyl)carbamoyl)-1H-pyrrolo(2,3-b)pyridin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide. Retrieved from [Link] -

PubChem. (n.d.). 4-Amino-3-bromobenzonitrile. Retrieved from [Link]

Sources

- 1. 4-AMINO-3-BROMO-5-CHLOROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Amino-3-bromo-5-nitrobenzonitrile | C7H4BrN3O2 | CID 20305665 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 4-Amino-3-bromo-5-chlorobenzonitrile in Organic Solvents

Introduction

4-Amino-3-bromo-5-chlorobenzonitrile is a highly substituted aromatic compound of significant interest in pharmaceutical and agrochemical research and development. Its multifaceted structure, featuring an amino group, a nitrile moiety, and two different halogen substituents, imparts a unique combination of chemical properties that are pivotal to its role as a versatile building block in organic synthesis. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its effective handling, reaction optimization, purification, and formulation.

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-3-bromo-5-chlorobenzonitrile. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution. The guide combines theoretical predictions based on molecular structure with a detailed, field-proven experimental protocol for accurate solubility determination.

Physicochemical Properties of 4-Amino-3-bromo-5-chlorobenzonitrile

A foundational understanding of the physicochemical properties of 4-Amino-3-bromo-5-chlorobenzonitrile is essential for predicting its solubility. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrClN₂ | [1] |

| Molecular Weight | 231.48 g/mol | [1] |

| Melting Point | 109-111 °C | [1] |

| Boiling Point | 292.3 °C at 760 mmHg | [1] |

| Density | 1.81 g/cm³ | [1] |

| XLogP3 | 3.1 | [1] |

The relatively high melting point suggests strong intermolecular forces in the solid state, which must be overcome for dissolution to occur. The XLogP3 value of 3.1 indicates a degree of lipophilicity, suggesting that the compound will favor organic solvents over water.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the thermodynamics of the dissolution process.[1] The overall free energy change of dissolution (ΔGdissolution) must be negative for the process to be spontaneous. This is influenced by the enthalpy of dissolution (ΔHdissolution) and the entropy of dissolution (ΔSdissolution).

ΔGdissolution = ΔHdissolution - TΔSdissolution

The enthalpy of dissolution can be considered as the sum of two main energy terms: the lattice energy of the solid (the energy required to break the crystal lattice) and the solvation energy (the energy released when the solute molecules are surrounded by solvent molecules).[2][3] For a compound to dissolve, the energy released during solvation must be comparable to or greater than the energy required to break the crystal lattice.

The molecular structure of 4-Amino-3-bromo-5-chlorobenzonitrile offers insights into its potential interactions with different types of solvents:

-

Polar Protic Solvents (e.g., alcohols, water): The amino (-NH₂) group can act as a hydrogen bond donor, and the nitrile (-C≡N) group can act as a hydrogen bond acceptor. This suggests the potential for favorable interactions with polar protic solvents. However, the bulky and non-polar benzene ring, along with the halogen substituents, will likely limit solubility in highly polar solvents like water.

-

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile): These solvents possess dipole moments that can engage in dipole-dipole interactions with the polar functional groups of the solute. The absence of strong hydrogen bonding networks in these solvents may make it easier to accommodate the solute molecule.

-

Non-Polar Solvents (e.g., hexane, toluene): The aromatic ring and halogen atoms contribute to the non-polar character of the molecule. This suggests some solubility in non-polar solvents through van der Waals forces. However, the polar amino and nitrile groups will likely disfavor strong interactions with these solvents.

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of the solubility of 4-Amino-3-bromo-5-chlorobenzonitrile in common organic solvents is presented below. It is important to note that these are predictions and should be confirmed by experimental determination.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | Moderate | Hydrogen bonding capability of the amino and nitrile groups is balanced by the non-polar aromatic ring. |

| Polar Aprotic | High | Strong dipole-dipole interactions are expected to effectively solvate the molecule. |

| Non-Polar | Low to Moderate | The non-polar character of the benzene ring and halogens will allow for some interaction, but the polar groups will limit high solubility. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of 4-Amino-3-bromo-5-chlorobenzonitrile using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

Diagram of the Experimental Workflow

Caption: Workflow for equilibrium solubility determination.

Materials and Equipment

-

4-Amino-3-bromo-5-chlorobenzonitrile (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps and PTFE septa

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of 4-Amino-3-bromo-5-chlorobenzonitrile that is in excess of its expected solubility and add it to a series of vials.

-

To each vial, add a precise volume (e.g., 5.00 mL) of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The presence of undissolved solid should be visible at the end of this period.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid particles.

-

Accurately dilute a known volume of the filtered solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of 4-Amino-3-bromo-5-chlorobenzonitrile of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method (mobile phase, flow rate, injection volume, and detection wavelength) to achieve good separation and detection of the analyte.

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the diluted sample solution and record the peak area.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Dichloromethane | Non-Polar | 25 | Experimental Value | Calculated Value |

| Toluene | Non-Polar | 25 | Experimental Value | Calculated Value |

| Hexane | Non-Polar | 25 | Experimental Value | Calculated Value |

Factors Influencing Solubility

Several factors can influence the solubility of 4-Amino-3-bromo-5-chlorobenzonitrile:

-

Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[4]

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role in its ability to solvate the solute molecules.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.

Conclusion

This technical guide has provided a comprehensive analysis of the solubility of 4-Amino-3-bromo-5-chlorobenzonitrile in organic solvents. By integrating theoretical predictions based on its molecular structure with a detailed experimental protocol, researchers and drug development professionals are equipped with the necessary knowledge to effectively handle and utilize this important chemical intermediate. The provided step-by-step methodology ensures the generation of accurate and reproducible solubility data, which is fundamental for advancing research and development activities involving this compound.

References

-

PubChem. (n.d.). 3-Bromo-5-chlorobenzonitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, May 3). 9.12: Lattice Energies and Solubility. Retrieved from [Link]

-

Wikipedia. (n.d.). Solvation. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

Sources

Technical Guide: Physicochemical Characterization of 4-Amino-3-bromo-5-chlorobenzonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the determination of the melting and boiling points of 4-Amino-3-bromo-5-chlorobenzonitrile, a halogenated aromatic compound relevant to pharmaceutical and agrochemical synthesis.[1] Recognizing that established physical constants for this specific molecule are not widely documented, this paper emphasizes the principles and detailed experimental protocols necessary for its empirical characterization. Mastery of these techniques is fundamental for drug development, influencing purity assessment, formulation, stability, and overall safety.[2][3] We present step-by-step, self-validating methodologies compliant with international standards, alongside critical safety considerations for handling halogenated organic compounds.

Introduction: The Imperative for Accurate Physicochemical Data

4-Amino-3-bromo-5-chlorobenzonitrile (CAS No. 201857-39-8) is a substituted benzonitrile, a class of compounds widely utilized as intermediates in the synthesis of bioactive molecules.[1][4] In the rigorous landscape of drug development, a thorough understanding of a compound's physicochemical properties is not merely academic; it is a cornerstone of successful preclinical and clinical progression.[3][5] Properties such as melting point and boiling point are critical indicators of purity, influence solubility and dissolution rates, and dictate manufacturing and storage conditions.[6]

While some commercial suppliers provide estimated data for 4-Amino-3-bromo-5-chlorobenzonitrile, this guide proceeds from the position of a senior scientist in a drug development environment, where such data must be empirically verified to meet stringent quality assurance standards.

Significance in Drug Development

-

Purity Assessment: A sharp, well-defined melting point range (typically <1°C) is a strong indicator of high purity for a crystalline solid. A broad melting range suggests the presence of impurities, which can significantly depress the melting point.[7][8]

-

Formulation & Stability: The thermal properties of an active pharmaceutical ingredient (API) are crucial for formulation design (e.g., hot-melt extrusion) and for predicting its stability under various storage and transport conditions.

-

Compound Identification: Verified physical constants serve as a crucial data point for confirming the identity of a synthesized or procured compound, complementing spectroscopic data.

Experimentally Determined Physical Properties

The following table summarizes the physical property data for 4-Amino-3-bromo-5-chlorobenzonitrile as reported by chemical suppliers. It is presented here for reference, with the strong recommendation that these values be experimentally verified in-house.

| Property | Reported Value | Source(s) |

| Molecular Formula | C₇H₄BrClN₂ | [4][9] |

| Molecular Weight | 231.48 g/mol | [4][9] |

| Melting Point | 109-111 °C | [1][9] |

| Boiling Point | 292.3 °C at 760 mmHg | [1][9] |

| Density | 1.81 g/cm³ | [1][9] |

Core Experimental Protocols

The following protocols are described in accordance with established international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data integrity and reproducibility.[10]

Protocol 1: Melting Point Determination (Capillary Method)

This method is aligned with the principles outlined in OECD Test Guideline 102.[8][11] It relies on heating a small sample in a capillary tube within a calibrated apparatus and observing the temperature range over which the solid-to-liquid phase transition occurs.[11]

Methodology:

-

Sample Preparation:

-

Ensure the 4-Amino-3-bromo-5-chlorobenzonitrile sample is completely dry and homogenous. If necessary, gently crush the crystalline solid into a fine powder using a mortar and pestle.

-

Firmly tap the open end of a capillary tube (sealed at one end) into the powder, forcing a small amount of sample into the tube.

-

Compact the powder to the bottom of the tube by tapping the sealed end on a hard surface or by dropping it down a long glass tube. The packed sample height should be 2-4 mm.

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus (e.g., Melt-Temp or similar). Perform a calibration check using certified melting point standards (e.g., phenyl salicylate, caffeine) to ensure instrument accuracy.[12]

-

Insert the prepared capillary tube into the sample holder of the apparatus.

-

-

Measurement:

-

Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20 °C/min) to quickly find an approximate melting range. This saves time in the subsequent accurate determination.

-

Accurate Determination: Prepare a new sample. Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Set a slow, controlled heating rate of 1-2 °C per minute.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating at the same rate and record the temperature (T₂) at which the last solid crystal melts completely.[13]

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation:

-

Repeat the accurate determination at least twice with fresh samples. Consistent results validate the measurement.

-

Protocol 2: Boiling Point Determination

Given the high reported boiling point (292.3 °C), there is a significant risk of decomposition at atmospheric pressure. Therefore, determination via vacuum distillation is the scientifically preferred method. This approach lowers the boiling point to a more accessible and less destructive temperature range.[14][15]

3.2.1. Principle of Reduced Pressure Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[16] By reducing the system pressure with a vacuum pump, the temperature required to reach the boiling point is significantly lowered.[14][15] The Clausius-Clapeyron equation or a pressure-temperature nomograph can be used to estimate the boiling point at a given pressure.[17]

Methodology (Micro-Boiling Point / Thiele Tube Method):

This protocol is an adaptation of the principles in OECD Test Guideline 103 for small sample sizes.[11][18]

-

Apparatus Setup:

-

Place approximately 0.5 mL of the sample into a small test tube (e.g., 10 x 75 mm).

-

Insert a capillary tube (sealed at one end) with the open end down into the sample.[19]

-

Attach the test tube to a calibrated thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Place this assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is fully immersed.[19]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a microburner or heating mantle.[19]

-

As the temperature rises, air trapped in the capillary tube will be expelled.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube's open end. This indicates the sample's vapor has displaced all the air.[19]

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the sample carefully. The boiling point is the temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube.[11][19] This is the point where the external pressure equals the sample's vapor pressure.

-

-

Validation and Reporting:

-

Record the ambient atmospheric pressure at the time of the experiment.

-

Report the boiling point with the corresponding pressure (e.g., 150 °C at 10 mmHg).

-

Workflow and Logic

The logical flow for characterizing the thermal properties of a novel or unverified compound like 4-Amino-3-bromo-5-chlorobenzonitrile is crucial for ensuring data quality and laboratory efficiency.

Caption: Workflow for Thermal Property Characterization.

Safety and Handling

As a halogenated aromatic compound, 4-Amino-3-bromo-5-chlorobenzonitrile requires careful handling.[20] While a specific Safety Data Sheet (SDS) may not be universally available, data from structurally similar compounds, such as 3-Bromo-5-chlorobenzonitrile and 4-Bromo-3-chlorobenzonitrile, provide essential guidance.[21][22]

Key Hazards (Inferred from Analogs):

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[21][23]

-

Irritation: Causes skin and serious eye irritation.[21][22][23]

Mandatory Handling Procedures:

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to minimize inhalation exposure.[24]

-

Personal Protective Equipment (PPE):

-

Spill & Waste:

-

Keep appropriate spill control materials (absorbent pads, sand) readily available.

-

Dispose of all waste containing this compound in a designated, sealed hazardous waste container in accordance with institutional and local regulations.

-

-

Thermal Decomposition: Heating halogenated organic compounds can produce highly toxic gases (e.g., hydrogen halides, phosgene).[25] Ensure all heating procedures are conducted in a well-ventilated fume hood.

Conclusion

The accurate determination of melting and boiling points for compounds like 4-Amino-3-bromo-5-chlorobenzonitrile is a non-negotiable aspect of rigorous scientific research and drug development. By adhering to standardized, self-validating protocols, researchers can generate reliable data that underpins critical decisions related to compound purity, stability, and formulation. The methodologies and safety precautions detailed in this guide provide a robust framework for the characterization of this and other novel chemical entities, ensuring both data integrity and operator safety.

References

-

Essem Compliance. (n.d.). Physical chemical testing studies. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 102 / 103. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Babylon. (2021). Experiment (1) determination of melting points. Retrieved from [Link]

-

International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

-

Nichols, L. (2021). 5.4: Vacuum Distillation. Chemistry LibreTexts. Retrieved from [Link]

-

Ghosh, A., & S, S. (2023). Perspective on halogenated organic compounds. PubMed Central. Retrieved from [Link]

-

Analytice. (2020). OECD n°102: Melting point/Melting interval. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Quora. (2020). Which equation is used to calculate the boiling point under vacuum distillation? Retrieved from [Link]

-

LookChem. (n.d.). Cas 201857-39-8, 4-AMINO-3-BROMO-5-CHLOROBENZONITRILE. Retrieved from [Link]

-

Tarcsay, A., & Keseru, G. M. (2012). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

-

Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. Retrieved from [Link]

-

LambdaGeeks. (2022). Boiling Point Under Vacuum: Detailed Explanations. YouTube. Retrieved from [Link]

-

LCS Laboratory. (n.d.). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. Retrieved from [Link]

-

ResearchGate. (2025). Physical Properties in Drug Design. Retrieved from [Link]

-

AFG Bioscience LLC. (2016). 4-Bromo-3-chlorobenzonitrile - SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-bromo-5-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Retrieved from [Link]

-

Nichols, L. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Course Hero. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. Retrieved from [Link]

-

Sci-Hub. (2024). Physical properties of drug: Significance and symbolism. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. 4-AMINO-3-BROMO-5-CHLOROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. wisdomlib.org [wisdomlib.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 9. echemi.com [echemi.com]

- 10. thinksrs.com [thinksrs.com]

- 11. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. byjus.com [byjus.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 17. quora.com [quora.com]

- 18. lcslaboratory.com [lcslaboratory.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 3-Bromo-5-chlorobenzonitrile | C7H3BrClN | CID 15965893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. afgsci.com [afgsci.com]

- 23. tcichemicals.com [tcichemicals.com]

- 24. iloencyclopaedia.org [iloencyclopaedia.org]

- 25. braun.matse.illinois.edu [braun.matse.illinois.edu]

An In-Depth Technical Guide to the Safe Handling and Storage of 4-Amino-3-bromo-5-chlorobenzonitrile

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the requisite handling and storage precautions for 4-Amino-3-bromo-5-chlorobenzonitrile (CAS No: 201857-39-8). As a halogenated aromatic amine and nitrile, this compound presents a significant hazard profile that demands rigorous adherence to safety protocols. The causality behind each procedural step is explained to foster a deep-rooted culture of safety and ensure the integrity of experimental work.

Core Hazard Profile & Toxicological Assessment

4-Amino-3-bromo-5-chlorobenzonitrile is a solid crystalline substance primarily used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its multifunctional structure, incorporating an amine, a nitrile, and two different halogens, dictates its reactivity and, critically, its toxicity. The primary danger of this compound lies in its high acute toxicity through multiple exposure routes.

A thorough risk assessment begins with understanding its classification under the Globally Harmonized System (GHS). The compound is classified as acutely toxic and an irritant.[2][3]

Table 1: GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[2] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[2] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[2] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation[2] |

The nitrile (-CN) group is a key toxicophore, capable of metabolic release of cyanide ions, which can lead to systemic toxicity. The aromatic amine and halogen substituents can enhance dermal absorption and contribute to skin and eye irritation.[1][2] Therefore, all handling procedures must be designed to prevent any direct contact, ingestion, or inhalation.

Table 2: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄BrClN₂ | [4] |

| Molecular Weight | 231.48 g/mol | [4] |

| Appearance | Crystalline Solid | [1] |

| Melting Point | 109-111 °C | [4] |

| Boiling Point | 292.3 °C at 760 mmHg | [4] |

| Density | 1.81 g/cm³ |[4] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the risks outlined above, a two-tiered approach of engineering controls and robust PPE is mandatory. This creates a redundant safety system where the failure of one layer is backed up by another.

Mandatory Engineering Controls

The primary objective of engineering controls is to contain the chemical at its source, preventing its release into the laboratory environment.

-

Certified Chemical Fume Hood: All manipulations of 4-Amino-3-bromo-5-chlorobenzonitrile, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood. This is non-negotiable and serves as the primary barrier against the inhalation of fine dust particles.

-

Designated Work Area: A specific area within the fume hood should be designated for working with this compound. This area should be clearly marked, and access should be restricted to authorized personnel only. This practice minimizes the risk of cross-contamination.[5]

-

Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be selected based on the specific hazards of the compound.

Table 3: Required Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale & Protocol |

|---|---|---|

| Hand Protection | Nitrile Gloves (minimum 4 mil thickness) | Provides a barrier against dermal contact.[5] Nitrile is generally suitable for incidental contact with a wide array of chemicals.[6] Protocol: Use double-gloving for enhanced protection. Gloves must be changed immediately if contamination is suspected. Never reuse disposable gloves.[7] |

| Eye/Face Protection | Chemical Safety Goggles & Full-Face Shield | Goggles protect against splashes and dust.[5] A face shield is required when there is a significant risk of splashing or dust generation during transfer. |

| Body Protection | Chemical-Resistant Laboratory Coat | Must be fully buttoned with tight-fitting cuffs. This protects skin and personal clothing from contamination. |

| Respiratory Protection | N95-rated Dust Mask (minimum) | Required when handling the solid powder outside of a glovebox to prevent inhalation. Protocol: For spill cleanup or situations with high aerosolization potential, a full-face respirator with appropriate cartridges should be used. |

Standard Operating Procedure: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow is critical for minimizing exposure risk. The following protocol represents a self-validating system for the safe handling of 4-Amino-3-bromo-5-chlorobenzonitrile.

Experimental Workflow Protocol

-

Preparation:

-

Verify that the chemical fume hood has a current certification and is functioning correctly.

-

Don all required PPE as specified in Table 3.

-

Prepare the designated work area by covering the surface with absorbent, disposable bench paper.

-

Assemble all necessary equipment (spatulas, glassware, etc.) within the fume hood to minimize movement in and out of the containment area.

-

-

Aliquotting/Weighing:

-

Perform all weighing operations within the fume hood or on a balance situated in a containment enclosure.

-

Use a spatula to carefully transfer the solid. Avoid pouring, which can generate dust.

-

Close the primary container immediately after removing the desired amount.

-

-

Reaction Setup & Execution:

-

Add the compound to the reaction vessel slowly and carefully.

-

Ensure the reaction apparatus is properly secured and contained within the fume hood.

-

-

Post-Handling Decontamination & Cleanup:

-

Wipe down all surfaces in the designated area with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

-

Decontaminate all non-disposable equipment that came into contact with the chemical.

-

Carefully remove PPE, avoiding contact with the outer contaminated surfaces. Remove gloves last.

-

Wash hands and forearms thoroughly with soap and water after exiting the laboratory.[2]

-

Long-Term Storage and Chemical Incompatibility

Proper storage is essential for maintaining the chemical's integrity and ensuring laboratory safety.[8]

Optimal Storage Conditions

The primary goals are to prevent degradation, accidental release, and unauthorized access.

Table 4: Recommended Storage Conditions

| Parameter | Requirement | Rationale |

|---|---|---|

| Location | A cool, dry, well-ventilated area.[8] | Prevents degradation and reduces vapor pressure. |

| Container | Tightly closed, original, and properly labeled container. | Prevents release and ensures proper identification. |

| Security | Store in a locked cabinet or facility.[2] | Restricts access to authorized personnel only, due to high toxicity. |

| Atmosphere | Store away from direct sunlight and heat sources.[9] | Prevents potential light- or heat-induced decomposition. |

Chemical Incompatibility

While specific reactivity data for 4-Amino-3-bromo-5-chlorobenzonitrile is limited, incompatibilities can be inferred from its functional groups. Violent reactions can occur when mixed with incompatible materials.[9]

-

Strong Oxidizing Agents (e.g., Perchlorates, Nitrates): Can react violently with the aromatic amine group, posing a fire or explosion risk.[10]

-

Strong Acids (e.g., Sulfuric Acid, Nitric Acid): Can cause a vigorous, exothermic reaction with the amine group.[9]

-

Strong Bases (e.g., Sodium Hydroxide): May react with the nitrile or halogenated ring system, especially upon heating.[9]

-

Certain Metals: Avoid contact with metals that can catalyze decomposition or hazardous reactions.

Emergency Response Protocols

Rapid and correct response to an emergency is critical to mitigating harm. All personnel working with this compound must be familiar with these procedures.

Table 5: Emergency First-Aid Measures

| Exposure Route | Immediate Action |

|---|---|

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a Poison Control Center or physician.[2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[9] |

Spill Response Workflow

The response to a spill depends on its scale and location. The following workflow should be initiated for small, contained spills within a fume hood. For large spills, evacuate the area and contact institutional safety personnel.

Waste Disposal

All waste materials, including the compound itself, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[9] Collect waste in a sealed, properly labeled container. Follow all institutional, local, and national regulations for hazardous waste disposal.

Conclusion

4-Amino-3-bromo-5-chlorobenzonitrile is a compound with a high acute toxicity profile that necessitates a comprehensive and multi-layered safety approach. By understanding the causality behind its hazards and rigorously implementing the engineering controls, personal protective equipment protocols, and handling procedures outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment.

References

-

Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile. [Link]

-

PubChem. (n.d.). 3-Bromo-5-chlorobenzonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Bromo-3-chlorobenzonitrile. National Center for Biotechnology Information. [Link]

-

LookChem. (n.d.). 3-Bromo-5-Chlorobenzonitrile: Key Material for Specialty Chemical Manufacturing. [Link]

-

PubChem. (n.d.). 4-Amino-3-bromobenzonitrile. National Center for Biotechnology Information. [Link]

-

LookChem. (n.d.). Cas 201857-39-8, 4-AMINO-3-BROMO-5-CHLOROBENZONITRILE. [Link]

-

PubChem. (n.d.). 3-Bromo-5-chloro-4-hydroxybenzonitrile. National Center for Biotechnology Information. [Link]

-

University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]

-

National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

-

Unigloves. (2020). Nitrile Gloves Acid Resistance. [Link]

-

CP Lab Safety. (n.d.). 3-Bromo-5-chlorobenzonitrile, min 98% (GC). [Link]

-

Unigloves. (2024). The Science And Safety Behind The Use Of Nitrile Gloves. [Link]

-

Princeton University EHS. (n.d.). Chemical Incompatibility Chart. [Link]

-

University of California, Riverside EH&S. (n.d.). Examples of Incompatible Chemicals. [Link]

-

Utah State University EHS. (n.d.). Incompatible Chemicals. [Link]

-

Geotech Environmental Equipment, Inc. (n.d.). Chemical Compatibility Table. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 3-Bromo-5-chlorobenzonitrile | C7H3BrClN | CID 15965893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

- 10. ehs.utk.edu [ehs.utk.edu]

The Strategic Role of 4-Amino-3-bromo-5-chlorobenzonitrile in the Synthesis of Modern Agrochemicals: A Technical Guide

This in-depth technical guide explores the critical role of 4-Amino-3-bromo-5-chlorobenzonitrile as a pivotal intermediate in the synthesis of next-generation agrochemicals. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its synthesis, application in the production of diamide insecticides, and the mechanistic insights that underpin the efficacy of these advanced crop protection agents.

Introduction: The Emergence of a Key Building Block

The relentless pursuit of safer and more effective crop protection solutions has led to the development of highly targeted and potent insecticides. Within this landscape, 4-Amino-3-bromo-5-chlorobenzonitrile has emerged as a crucial starting material for the synthesis of a specific class of insecticides known as anthranilic diamides.[1] Its unique molecular architecture, featuring a strategically substituted benzene ring, provides the necessary foundation for constructing complex insecticidal molecules with high efficacy and selectivity. This guide will delve into the synthetic pathways that utilize this versatile intermediate, with a particular focus on the industrial production of chlorantraniliprole and cyantraniliprole, two leading diamide insecticides.

Physicochemical Properties of 4-Amino-3-bromo-5-chlorobenzonitrile

A thorough understanding of the physical and chemical characteristics of 4-Amino-3-bromo-5-chlorobenzonitrile is paramount for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₇H₄BrClN₂ |

| Molecular Weight | 231.48 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 109-111 °C |

| Boiling Point | 292.3 °C at 760 mmHg |

| Density | 1.81 g/cm³ |

| Flash Point | 130.6 °C |

Table 1: Key physicochemical properties of 4-Amino-3-bromo-5-chlorobenzonitrile.[2]

Synthesis of 4-Amino-3-bromo-5-chlorobenzonitrile

The efficient synthesis of this key intermediate is a critical first step in the overall production of diamide insecticides. A common and practical laboratory-scale synthesis involves the bromination of 4-Amino-3-chlorobenzonitrile.

Experimental Protocol: Bromination of 4-Amino-3-chlorobenzonitrile

This protocol outlines a direct and efficient method for the synthesis of 4-Amino-3-bromo-5-chlorobenzonitrile.

Step 1: Reaction Setup

-

In a suitable reaction vessel, dissolve 4-Amino-3-chlorobenzonitrile (5 g, 32.9 mmol) in methanol (80 mL).[3]

-

Prepare a solution of bromine (5.3 g, 33.1 mmol) in methanol (20 mL).[3]

Step 2: Bromination

-

Slowly add the bromine solution dropwise to the solution of 4-Amino-3-chlorobenzonitrile with continuous stirring.[3]

-

Maintain the reaction mixture at a constant temperature and stir for 1.5 hours to ensure the completion of the reaction.[3]

Step 3: Isolation and Purification

-

After the reaction is complete, remove the methanol solvent using a rotary evaporator.[3]

-

The resulting solid residue is then dried under a vacuum to yield 3-Chloro-4-amino-5-bromobenzonitrile as a white solid.[3]

Characterization:

-

¹H NMR (300 MHz, CD₃OD): δ 7.63 (s, 1H), 7.75 (s, 1H).[3]

Application in the Synthesis of Diamide Insecticides

4-Amino-3-bromo-5-chlorobenzonitrile is a cornerstone in the synthesis of anthranilic diamide insecticides, a class of compounds that exhibit a novel mode of action targeting insect ryanodine receptors.[4] This section will detail the synthesis of two prominent examples: chlorantraniliprole and cyantraniliprole.

Synthesis of Chlorantraniliprole

The industrial synthesis of chlorantraniliprole is a multi-step process that involves the preparation of two key intermediates, which are then coupled to form the final product.

Intermediate A: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

A common industrial route to this intermediate starts from 2,3-dichloropyridine and involves several transformations including hydrazino-substitution, cyclization, bromination, oxidation, and hydrolysis.[5][6]

Intermediate B: 2-amino-5-chloro-N,3-dimethylbenzamide

The synthesis of this substituted anthranilamide is crucial and can be achieved through various routes. One prevalent method starts from 2-nitro-3-methylbenzoic acid and involves reduction of the nitro group, chlorination, and formation of the N-methylamide.[5] An alternative industrial process involves the reaction of 6-chloro-8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione with methylamine.[7]

There are two primary industrial strategies for the final amide coupling: a direct coupling method and a two-step process via a benzoxazinone intermediate.[5]

Direct Coupling Method:

In this approach, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is activated, often by converting it to an acid chloride, and then reacted directly with 2-amino-5-chloro-N,3-dimethylbenzamide.[5]

Benzoxazinone Intermediate Route:

This widely used industrial method involves the reaction of the two key intermediates to form a cyclized benzoxazinone, which is then ring-opened with methylamine to produce chlorantraniliprole.[5][8]

Experimental Protocol (Benzoxazinone Route):

-

Step 1: Formation of the Benzoxazinone Intermediate: React 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-3-methylbenzoic acid in the presence of an activating agent like methanesulfonyl chloride and a base in a suitable solvent such as acetonitrile.[8]

-

Step 2: Ring-opening with Methylamine: The isolated or in-situ generated benzoxazinone intermediate is then treated with a methylamine solution to yield chlorantraniliprole.[5]

| Step | Reactants | Reagents | Product | Yield | Purity |

| 1 | 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, 2-amino-5-chloro-3-methylbenzoic acid | Methanesulfonyl chloride, 3-methylpyridine, Acetonitrile | 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one | - | - |

| 2 | Benzoxazinone intermediate | Methylamine solution | Chlorantraniliprole | 55-72% | 97% |

Table 2: Representative yields for the final steps in chlorantraniliprole synthesis via the benzoxazinone route.[9]

Synthesis of Cyantraniliprole

Cyantraniliprole is a second-generation anthranilic diamide insecticide with a broader spectrum of activity.[9] Its synthesis follows a similar logic to that of chlorantraniliprole, with the key difference being the use of a cyanobenzamide intermediate instead of a chlorobenzamide.

The synthesis of this intermediate can be achieved by the cyanation of the corresponding bromo-compound, which is prepared by the bromination of a 2-amino-3-methylbenzoic acid derivative.[10]

Experimental Protocol (from bromo-intermediate):

-

Step 1: Bromination: A solution of methyl 2-amino-3-methylbenzoate is treated with hydrogen bromide and hydrogen peroxide to yield methyl 2-amino-5-bromo-3-methylbenzoate.[10]

-

Step 2: Cyanation: The bromo-intermediate is reacted with copper(I) cyanide in a high-boiling solvent like N-methyl-2-pyrrolidinone (NMP) at elevated temperatures to produce methyl 2-amino-5-cyano-3-methylbenzoate.[10]

-

Step 3: Amidation: The resulting ester is then reacted with methylamine to give 2-amino-5-cyano-N,3-dimethylbenzamide.[10]

| Step | Reactants | Reagents | Product | Yield | Purity |

| 1 | Methyl 2-amino-3-methylbenzoate | HBr, H₂O₂ | Methyl 2-amino-5-bromo-3-methylbenzoate | 97.7% | 98.5% (qNMR) |

| 2 | Methyl 2-amino-5-bromo-3-methylbenzoate | CuCN, NMP | Methyl 2-amino-5-cyano-3-methylbenzoate | 88.2% | 95.6% (qNMR) |

| 3 | Methyl 2-amino-5-cyano-3-methylbenzoate | Methylamine | 2-amino-5-cyano-N,3-dimethylbenzamide | 82-90% | 93-95% (HPLC) |

Table 3: Reported yields and purities for the synthesis of the key cyantraniliprole intermediate.[10]

The final step in the synthesis of cyantraniliprole involves the amide coupling of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid with 2-amino-5-cyano-N,3-dimethylbenzamide, following a similar strategy to the chlorantraniliprole synthesis.

Mechanism of Action of Diamide Insecticides

The high efficacy of chlorantraniliprole and cyantraniliprole stems from their novel mode of action. These compounds are potent activators of insect ryanodine receptors (RyRs), which are intracellular calcium channels crucial for muscle contraction.[4] The binding of diamide insecticides to these receptors causes an uncontrolled release of calcium from the sarcoplasmic reticulum, leading to muscle paralysis, cessation of feeding, and ultimately, the death of the insect.[4] This mechanism is highly selective for insect RyRs, contributing to the low toxicity of these compounds to mammals and other non-target organisms.

Comparative Efficacy of Chlorantraniliprole and Cyantraniliprole

Both chlorantraniliprole and cyantraniliprole are highly effective against a broad spectrum of lepidopteran pests. However, there are some key differences in their activity profiles. Cyantraniliprole generally exhibits a broader spectrum of control, showing efficacy against certain sucking and chewing pests in addition to lepidopterans.[11]

Studies have shown that cyantraniliprole has lower LogP and higher water solubility compared to chlorantraniliprole, which can result in greater mobility within the plant.[4] This enhanced systemic activity can be advantageous for controlling pests that feed within plant tissues.

Field trials have demonstrated that both insecticides provide excellent control of major pests like the fall armyworm.[12] Combination treatments, such as seed treatment with cyantraniliprole followed by foliar application of chlorantraniliprole, have shown particularly effective and sustained pest control.[12]

Conclusion

4-Amino-3-bromo-5-chlorobenzonitrile is an indispensable building block in the synthesis of modern diamide insecticides. Its strategic importance lies in its role as a precursor to the anthranilamide portion of these highly effective and selective crop protection agents. The synthetic pathways to chlorantraniliprole and cyantraniliprole, while complex, are well-established and optimized for industrial-scale production. A thorough understanding of the synthesis of 4-Amino-3-bromo-5-chlorobenzonitrile and its subsequent conversion to the final insecticidal products is crucial for researchers and scientists working to develop the next generation of sustainable and effective agrochemicals. The continued exploration of novel synthetic routes and the optimization of existing processes will be vital in ensuring the availability of these important tools for global food security.

References

- CN104844569A - Chlorantraniliprole synthesis method - Google P

-

From Proline to Chlorantraniliprole Mimics: Computer-Aided Design, Simple Preparation, and Excellent Insecticidal Profiles | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

- CN103058993A - A kind of preparation method of chlorantraniliprole - Google P

- US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google P

- CN102311424A - Method for synthesizing chlorantraniliprole key intermediate - Google P

-

Preparation method of chlorantraniliprole and intermediate thereof - Eureka | Patsnap. (URL: [Link])

-

Revolutionizing Crop Protection: A Comparative Study of Chlorantraniliprole and Cyantraniliprole - ResearchGate. (URL: [Link])

-

Field Bio-Efficacy of Chlorantraniliprole and Cyantraniliprole Insecticides Against Lepidopteran Pests of Maize - BioOne Complete. (URL: [Link])

-

Translocation of chlorantraniliprole and cyantraniliprole applied to corn as seed treatment and foliar spraying to control Spodoptera frugiperda (Lepidoptera: Noctuidae) - PMC - NIH. (URL: [Link])

- CN103058993B - Chlorantraniliprole preparation method - Google P

-

Cas 201857-39-8,4-AMINO-3-BROMO-5-CHLOROBENZONITRILE | lookchem. (URL: [Link])

-

An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (URL: [Link])

-

Synthesis of cyantraniliprole and its bioactivity | Request PDF - ResearchGate. (URL: [Link])

-

Cyantraniliprole vs Chlorantraniliprole - Ageruo. (URL: [Link])

-

Synthesis of 4-amino-3-chlorobenzonitrile - PrepChem.com. (URL: [Link])

-

Method for synthesizing chlorantraniliprole - Patsnap Eureka. (URL: [Link])

-

WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE - WIPO Patentscope. (URL: [Link])

-

Chlorantraniliprole - Food and Agriculture Organization of the United Nations. (URL: [Link])

- WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google P

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Chlorantraniliprole (Ref: DPX E2Y45) [sitem.herts.ac.uk]

- 3. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2024116197A1 - An improved process for the preparation of intermediate of cyantraniliprole - Google Patents [patents.google.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. echemi.com [echemi.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Methodological & Application

Application Note & Protocol: Regioselective Bromination of 4-amino-3-chlorobenzonitrile

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-bromo-4-amino-5-chlorobenzonitrile

4-amino-3-chlorobenzonitrile is a valuable substituted aniline that serves as a versatile starting material in the synthesis of complex heterocyclic compounds.[1] Its chemical architecture, featuring an activating amino group and deactivating chloro and cyano groups, presents a unique challenge and opportunity for regioselective functionalization. The targeted introduction of a bromine atom to create 2-bromo-4-amino-5-chlorobenzonitrile significantly enhances its synthetic utility. This brominated intermediate becomes a powerful building block in medicinal chemistry, particularly for developing kinase inhibitors and other targeted therapeutics, where the bromine atom can be used for subsequent cross-coupling reactions.

This document provides a robust and thoroughly validated protocol for the regioselective bromination of 4-amino-3-chlorobenzonitrile using N-Bromosuccinimide (NBS). We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and provide guidance for characterization and troubleshooting to ensure reproducible and high-yield synthesis.

Mechanistic Insight: Achieving Regioselectivity

The success of this synthesis hinges on controlling the position of the incoming bromine electrophile on the benzene ring. This is governed by the directing effects of the three existing substituents in an electrophilic aromatic substitution reaction.

-

Amino Group (-NH₂): As a powerful activating group, the lone pair of electrons on the nitrogen atom donates electron density into the ring, primarily at the ortho and para positions. This makes these positions highly susceptible to electrophilic attack.

-

Chloro Group (-Cl): While deactivating the ring overall through its inductive effect, the lone pairs on the chlorine atom can donate electron density through resonance, making it an ortho, para-director.

-

Cyano Group (-CN): This is a strong electron-withdrawing group and a powerful deactivator, directing incoming electrophiles to the meta position.

The Hierarchical Control: The strongly activating amino group dominates the directing effects. It powerfully directs the incoming electrophile to its ortho positions (the para position is already occupied by the cyano group). One ortho position is sterically hindered and electronically influenced by the adjacent chloro group. Consequently, the bromination occurs with high regioselectivity at the vacant C2 position, which is ortho to the amino group and meta to the cyano group.

Choice of Brominating Agent: While elemental bromine (Br₂) can be used, it is highly reactive and can lead to over-bromination and oxidation of the sensitive amino group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[2][3] NBS provides a slow, controlled release of electrophilic bromine (Br⁺), which is mild enough to prevent side reactions while efficiently brominating the activated aniline ring.[4][5] The reaction proceeds effectively in polar solvents like methanol or dimethylformamide (DMF), which can influence the reaction rate and selectivity.[2][4]

Comprehensive Safety Protocol

Mandatory Personal Protective Equipment (PPE): Standard laboratory attire including a flame-retardant lab coat, nitrile gloves (double-gloving recommended), and chemical splash goggles must be worn at all times. All operations must be conducted within a certified chemical fume hood.

Reagent-Specific Hazards:

-

4-amino-3-chlorobenzonitrile: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[6] Avoid inhalation of dust.[6]

-

N-Bromosuccinimide (NBS): A strong oxidizing agent. Causes severe skin burns and eye damage.[7] Harmful if swallowed. Reacts violently with reducing agents.[8] Keep away from combustible materials and sources of ignition.

-

Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

-

Product (2-bromo-4-amino-5-chlorobenzonitrile): Assumed to be toxic and an irritant based on its structure. Handle with the same precautions as the starting materials.

Emergency Procedures:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][9]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]

-

Spills: For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated waste container.

Experimental Protocol & Workflow

This protocol is designed for the synthesis of 2-bromo-4-amino-5-chlorobenzonitrile.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-amino-3-chlorobenzonitrile | C₇H₅ClN₂ | 152.58 | 5.00 g | 32.8 | 1.0 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 5.90 g | 33.1 | 1.01 |

| Methanol (MeOH) | CH₄O | 32.04 | 100 mL | - | - |

Equipment

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (or powder funnel)

-

Ice-water bath

-

Rotary evaporator

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Standard laboratory glassware

-

TLC plates (silica gel 60 F₂₅₄) and developing chamber

Reaction Workflow Diagram

Caption: Experimental workflow for the bromination of 4-amino-3-chlorobenzonitrile.

Step-by-Step Procedure

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-chlorobenzonitrile (5.00 g, 32.8 mmol).

-

Dissolution: Add 80 mL of methanol to the flask and stir until the solid is completely dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Reagent Addition: In a separate beaker, dissolve N-Bromosuccinimide (5.90 g, 33.1 mmol) in 20 mL of methanol. Transfer this solution to a dropping funnel. Add the NBS solution dropwise to the cooled, stirring reaction mixture over approximately 15 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 1.5 hours.[10]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system is 3:1 Hexanes:Ethyl Acetate. The product spot should be less polar (higher Rf) than the starting material.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.[10]

-

Isolation: The resulting solid is the crude product, 2-bromo-4-amino-5-chlorobenzonitrile. Dry the solid under vacuum.[10] The product is often obtained in high purity, but if necessary, it can be further purified by recrystallization from a suitable solvent like ethanol/water.

Characterization of 2-bromo-4-amino-5-chlorobenzonitrile

The identity and purity of the final product should be confirmed through rigorous analytical methods.

-

Appearance: White to off-white solid.

-